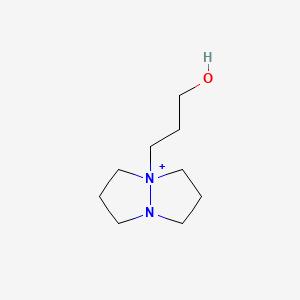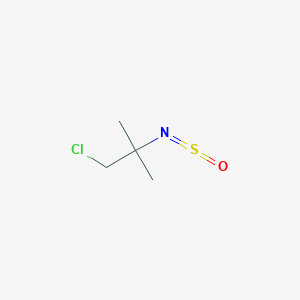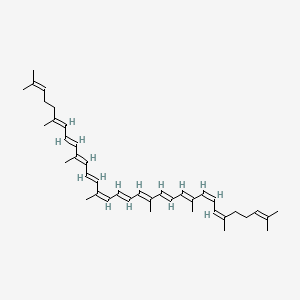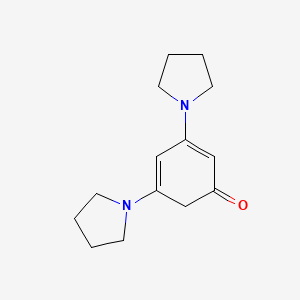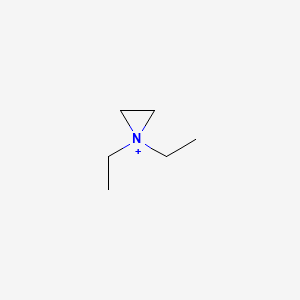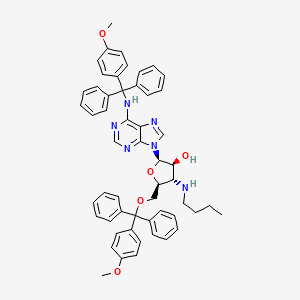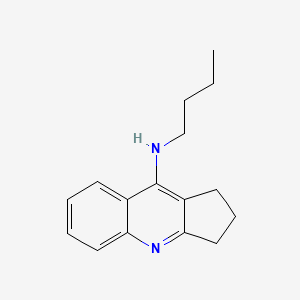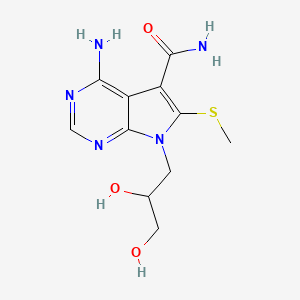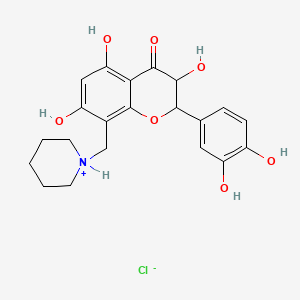
Ac-Glu-Asn-Tyr-Pro-Ile-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Ac-Glu-Asn-Tyr-Pro-Ile-NH2 is a synthetic peptide composed of six amino acids: acetylated glutamic acid, asparagine, tyrosine, proline, isoleucine, and an amidated C-terminus. Peptides like this one are of significant interest in various fields due to their potential biological activities and applications in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Glu-Asn-Tyr-Pro-Ile-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of additives such as hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Analyse Des Réactions Chimiques
Types of Reactions
Ac-Glu-Asn-Tyr-Pro-Ile-NH2: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification
Propriétés
Numéro CAS |
133683-36-0 |
|---|---|
Formule moléculaire |
C31H45N7O10 |
Poids moléculaire |
675.7 g/mol |
Nom IUPAC |
(4S)-4-acetamido-5-[[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H45N7O10/c1-4-16(2)26(27(33)44)37-30(47)23-6-5-13-38(23)31(48)22(14-18-7-9-19(40)10-8-18)36-29(46)21(15-24(32)41)35-28(45)20(34-17(3)39)11-12-25(42)43/h7-10,16,20-23,26,40H,4-6,11-15H2,1-3H3,(H2,32,41)(H2,33,44)(H,34,39)(H,35,45)(H,36,46)(H,37,47)(H,42,43)/t16-,20-,21-,22-,23-,26-/m0/s1 |
Clé InChI |
ROKCFSJFVOIVEP-QRQQIBINSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)C |
SMILES canonique |
CCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


